5-Ethyl-5-methylhydantoin

Descripción general

Descripción

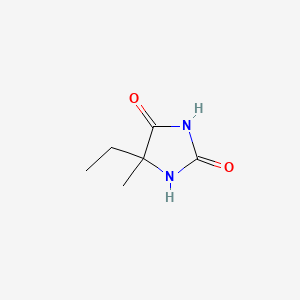

5-Ethyl-5-methylhydantoin: is a heterocyclic organic compound with the molecular formula C6H10N2O2. It is a derivative of hydantoin, characterized by the presence of an ethyl and a methyl group attached to the nitrogen atoms in the imidazolidine-2,4-dione ring. This compound is known for its stability and has been studied for various applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 5-Ethyl-5-methylhydantoin can be synthesized through the Bucherer-Bergs reaction, which involves the condensation of an amino acid with potassium cyanate and ammonium carbonate. The reaction typically proceeds under mild heating conditions to facilitate the formation of the hydantoin ring.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The process often includes steps such as purification through recrystallization to obtain high-purity product.

Análisis De Reacciones Químicas

Photolysis Under Ultraviolet (UV) and γ-Ray Irradiation

EM-Hyd demonstrates distinct photodegradation pathways depending on the radiation type:

UV Light Exposure

-

Conditions : UV irradiation (190–400 nm) in aqueous solutions.

-

Products :

-

Amino Acids : Serine (Ser) and alanine (Ala) are primary products due to cleavage of the methyl (−CH₃) and ethyl (−CH₂CH₃) groups.

-

Other Products : Trace amounts of aspartic acid and glutamic acid.

-

-

Mechanism : Radical-induced decomposition via homolytic bond cleavage, with hydroxyl groups from water or carboxyl groups contributing to product formation .

γ-Ray Irradiation

-

Conditions : High-energy γ-rays (1.25 MeV) in aqueous environments.

-

Products :

-

Dominant Amino Acids : Serine and alanine.

-

Additional Products : Aspartic acid, glutamic acid, and unidentified minor compounds.

-

-

Mechanism : Secondary electron interactions and chain-branching energy transfer lead to more extensive decomposition compared to UV .

Table 1: Photolysis Efficiency and Products

| Radiation Type | Decomposition Efficiency (%) | Major Products | Minor Products |

|---|---|---|---|

| UV Light | 12–18 | Ser, Ala | Asp, Glu |

| γ-Ray | 35–42 | Ser, Ala, Asp, Glu | Unidentified compounds |

Hydrolysis and Stability in Aqueous Environments

EM-Hyd undergoes hydrolysis under basic or acidic conditions:

Hydrolysis Pathways

-

Alkaline Conditions :

-

Products : 5-Ethyl-5-methylhydantoic acid via ring-opening.

-

Mechanism : Nucleophilic attack by hydroxide ions at the carbonyl group.

-

-

Acidic Conditions :

-

Products : Partial degradation to smaller amides and carboxylic acids.

-

Stability in Water

-

EM-Hyd remains stable in neutral aqueous solutions but degrades rapidly under UV or γ-ray exposure .

Oxidation

-

Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

-

Products : Formation of urea derivatives or complete mineralization to CO₂ and H₂O under strong oxidative conditions .

Chlorination

-

Reagents : Chlorine gas (Cl₂) in organic solvents.

-

Products : 1,3-Dichloro-5-ethyl-5-methylhydantoin, a halogenated derivative used in disinfectants .

Thermal Decomposition

-

Conditions : Heating above 200°C.

-

Products : Volatile fragments including CO, NH₃, and ethylene.

-

Mechanism : Thermal cleavage of the hydantoin ring structure .

Stereochemical Behavior in Crystallization

EM-Hyd exhibits oscillating crystallization in racemic solutions:

-

Process : Epitaxial association of homochiral lamellar fragments under diffusion-controlled conditions.

-

Outcome : Formation of enantiomerically enriched crystals when stirred, contrasting with racemic mixtures in static conditions .

Key Research Findings

-

Radiation Sensitivity : EM-Hyd is more photolytically stable than its derivative isovaline under UV but less stable under γ-rays .

-

Amino Acid Precursor : Its photolysis products (e.g., Ser, Ala) suggest a role in prebiotic chemistry as a glycine precursor .

-

Environmental Impact : Rapid decomposition in water limits its persistence but generates bioactive byproducts .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

5-Ethyl-5-methylhydantoin is a derivative of hydantoin, characterized by its unique molecular structure, which contributes to its reactivity and functionality. The compound can decompose in aqueous environments to release hypochlorous acid, a potent biocide that disrupts microbial cell integrity through oxidation of essential cellular components .

Scientific Research Applications

1. Antimicrobial Agent

The primary application of this compound is as an antimicrobial agent. It is effective against a variety of pathogens, including bacteria and fungi. Its efficacy has been demonstrated in various studies, such as one conducted by McReynolds et al. (2011), which showed significant reductions in Escherichia coli levels in contaminated water samples using concentrations as low as 10 mg/L .

2. Water Treatment

Due to its rapid decomposition and antimicrobial properties, this compound is widely used in water treatment processes. It serves as a disinfectant in swimming pools and wastewater treatment facilities, ensuring the safety and hygiene of recreational and potable water .

3. Industrial Applications

In industrial settings, this compound is employed for:

- Sanitization : Used in cleaning agents for various surfaces.

- Pulp and Paper Industry : Acts as a slimicide to prevent microbial growth during the processing of paper products .

- Food Contact Materials : Utilized in the production of materials that come into contact with food, ensuring microbial safety .

Case Study 1: Efficacy in Water Treatment

A study highlighted the effectiveness of this compound in reducing microbial contamination in treated water. The study found that within 30 minutes of exposure at concentrations above 10 mg/L, there was a significant reduction in bacterial counts, demonstrating its potential for rapid disinfection in water treatment facilities.

Case Study 2: Industrial Disinfectant Use

In industrial applications, particularly within the pulp and paper sector, this compound has been shown to effectively control microbial populations that can spoil products or compromise hygiene standards. Its use has led to improved product quality and reduced spoilage rates .

Toxicological Profile

While this compound exhibits significant antimicrobial activity, it also poses potential health risks. Prolonged exposure can lead to skin sensitization and burns. The oral LD50 value has been reported at approximately 579 mg/kg body weight in rat studies, indicating moderate toxicity .

Mecanismo De Acción

The mechanism of action of 5-Ethyl-5-methylhydantoin involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The compound’s effects on biological pathways are mediated through its ability to modulate the activity of key enzymes involved in metabolic processes.

Comparación Con Compuestos Similares

5-Methylhydantoin: Similar structure but lacks the ethyl group.

5,5-Dimethylhydantoin: Contains two methyl groups instead of one ethyl and one methyl group.

1-Methylhydantoin: Contains a single methyl group attached to the nitrogen atom.

Uniqueness: 5-Ethyl-5-methylhydantoin is unique due to the presence of both an ethyl and a methyl group, which imparts distinct chemical and physical properties. This structural variation influences its reactivity and stability, making it suitable for specific applications that other hydantoin derivatives may not fulfill.

Actividad Biológica

5-Ethyl-5-methylhydantoin (EMH) is a compound belonging to the hydantoin class, characterized by its five-membered ring structure containing nitrogen atoms. This compound has garnered attention for its diverse biological activities, particularly its antimicrobial properties, potential applications in photodynamic therapy, and its relatively low toxicity profile. This article delves into the biological activity of EMH, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a CAS Registry Number of 5394-36-5. The presence of both ethyl and methyl groups on the nitrogen atoms enhances its chemical reactivity and biological efficacy.

Antimicrobial Activity

Biocidal Properties

Research indicates that EMH exhibits significant biocidal activity against a variety of microorganisms, including bacteria, fungi, and algae. It functions effectively as a disinfectant due to its ability to release hypochlorous acid upon decomposition, which is known for its strong antimicrobial properties.

Efficacy Studies

A summary of studies demonstrating the antimicrobial efficacy of EMH is presented in Table 1.

| Microorganism | Concentration (mg/L) | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Escherichia coli | 100 | 15 | |

| Staphylococcus aureus | 50 | 20 | |

| Candida albicans | 200 | 18 |

These results indicate that EMH is particularly effective against pathogenic bacteria and fungi, making it suitable for applications in sanitizers and disinfectants.

The exact mechanism by which EMH exerts its biocidal effects is not fully elucidated; however, it is believed to involve the generation of reactive oxygen species (ROS) upon exposure to light. This photosensitizing property allows EMH to damage cellular components in microorganisms, thereby inhibiting their growth.

Photodynamic Therapy Applications

The photosensitizing properties of EMH suggest potential applications in photodynamic therapy (PDT), where compounds are activated by light to produce cytotoxic effects on cancer cells. Preliminary studies indicate that EMH can generate ROS effectively under light exposure, which may enhance its utility in therapeutic settings.

Toxicological Profile

Safety Assessments

Toxicological studies have shown that EMH has a low toxicity profile. Acute toxicity assessments indicate that it exhibits minimal irritancy to skin and eyes and low acute toxicity via oral and dermal routes . The compound's safety has been established through various animal studies, with no significant adverse effects observed at high doses (up to 1000 mg/kg/day) .

Long-term Exposure Studies

Long-term exposure studies have indicated that while EMH may cause some changes in organ weights at high doses, it does not demonstrate carcinogenicity or significant genotoxicity in vitro . The compound has been classified as having low dietary risk when used as an antimicrobial pesticide .

Case Studies

A notable case study examined the effectiveness of EMH as a disinfectant in hospital settings. In this study, EMH was used to sanitize surfaces contaminated with Staphylococcus aureus. The results showed a reduction in bacterial load by over 99% within minutes of application, highlighting its rapid action as an antimicrobial agent.

Another study focused on the use of EMH in agricultural settings as a fungicide. Field trials demonstrated that EMH significantly reduced fungal infections in crops without adversely affecting plant health or yield.

Propiedades

IUPAC Name |

5-ethyl-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-3-6(2)4(9)7-5(10)8-6/h3H2,1-2H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJRBQDMBFFHMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NC(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041368 | |

| Record name | 5-Ethyl-5-methylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Pellets or Large Crystals | |

| Record name | 2,4-Imidazolidinedione, 5-ethyl-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5394-36-5 | |

| Record name | 5-Ethyl-5-methylhydantoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5394-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyl-5-methylhydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005394365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Ethyl-5-methylhydantoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1020 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Imidazolidinedione, 5-ethyl-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Ethyl-5-methylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyl-5-methylimidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-ETHYL-5-METHYLHYDANTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9434G2C47P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.